molecular formula C16H19N B8754202 4-[3-(3-Methylphenyl)propyl]aniline

4-[3-(3-Methylphenyl)propyl]aniline

Cat. No. B8754202
M. Wt: 225.33 g/mol
InChI Key: PNIPHQJDUOTAPP-UHFFFAOYSA-N
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Patent
US04897425

Procedure details

46 g (0.47 mole) of concentrated sulfuric acid and 8 g of palladium on 80% active carbon are added to a solution of 130 g (0.49 mole) of E-(3-methylstyryl) 4-nitrophenyl ketone in 1.3 l of glacial acetic acid, and the mixture is saturated with nitrogen. Thereafter, hydrogen gas is passed into the stirred mixture under atmospheric pressure. After about 30 l of hydrogen has been absorbed, the mixture is heated to 50°-70° C. and hydrogenated until the theoretical amount of hydrogen (about 66 l) has been consumed. The mixture is filtered under suction over kieselguhr, the filtrate is evaporated to dryness and the residue is stirred with 1 l of ice water, 200 ml of 50% strength sodium hydroxide solution and 800 ml of methyl tert-butyl ether. The aqueous phase is washed with 3 times 250 ml of methyl tert-butyl ether, and the combined organic phases are washed once with 250 ml of water and once with 250 ml of saturated NaCl solution, dried over Na2SO4 and evaporated down under reduced pressure to give 114 g of a brown oil of boiling point 158°-163° C./0.3 mm, which is about 95% pure (corresponding to 98% of theory) according to the gas chromatogram.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15](/[CH:17]=[CH:18]/[C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[CH:20]=2)=O)=[CH:11][CH:10]=1)([O-])=O.[H][H]>C(O)(=O)C.[Pd]>[CH3:25][C:21]1[CH:20]=[C:19]([CH2:18][CH2:17][CH2:15][C:12]2[CH:11]=[CH:10][C:9]([NH2:6])=[CH:14][CH:13]=2)[CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
130 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)\C=C\C1=CC(=CC=C1)C
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with 1 l of ice water, 200 ml of 50% strength sodium hydroxide solution and 800 ml of methyl tert-butyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 30 l of hydrogen has been absorbed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 50°-70° C.
CUSTOM
Type
CUSTOM
Details
has been consumed
FILTRATION
Type
FILTRATION
Details
The mixture is filtered under suction over kieselguhr
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
WASH
Type
WASH
Details
The aqueous phase is washed with 3 times 250 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
the combined organic phases are washed once with 250 ml of water and once with 250 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated down under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)CCCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.